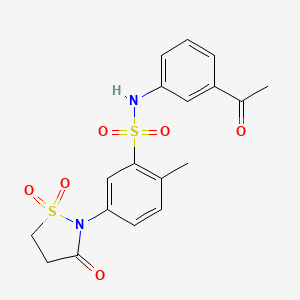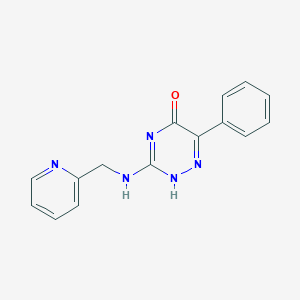
6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is known to be used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for 6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one involve several synthetic routes. These routes typically include the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods may include batch or continuous processes, depending on the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Scientific Research Applications
6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it may be used as a reagent or probe for studying biological processes. In medicine, this compound could be involved in drug development or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products.
Mechanism of Action
The mechanism of action of 6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various effects, such as inhibition or activation of biological processes. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties and applications. This uniqueness makes it valuable for specific scientific and industrial purposes.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its preparation methods, chemical reactions, and mechanism of action contribute to its wide range of uses. By comparing it with similar compounds, we can appreciate its unique properties and potential for future research and development.
Properties
IUPAC Name |
6-phenyl-3-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-14-13(11-6-2-1-3-7-11)19-20-15(18-14)17-10-12-8-4-5-9-16-12/h1-9H,10H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTNAXYCLBUEOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850615.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850623.png)

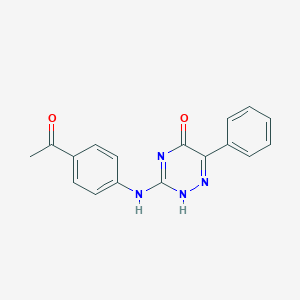
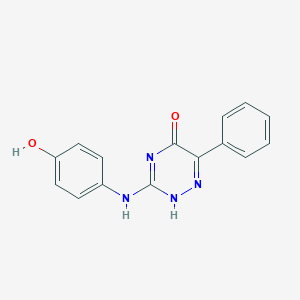
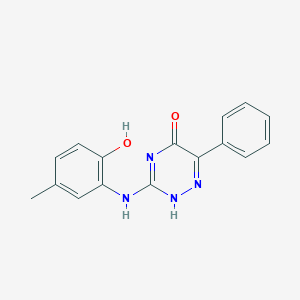
![3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850650.png)
![3-[(4-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850661.png)
![3-[2-(4-methoxyphenoxy)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850667.png)
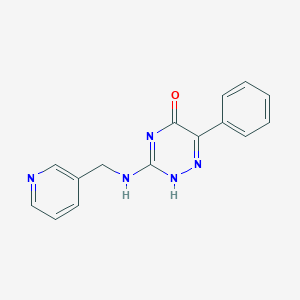


![2-[(4-fluorophenyl)methylamino]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850714.png)
